![molecular formula C34H22N8 B14424290 1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene CAS No. 85566-04-7](/img/structure/B14424290.png)
1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene is a complex organic compound characterized by the presence of multiple diazo groups attached to a benzene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity, particularly in the context of diazo chemistry and rearrangement reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene typically involves the diazotization of corresponding amines or the use of diazo transfer reagents. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazo groups. Common reagents used in the synthesis include sodium nitrite, hydrochloric acid, and various diazo transfer reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the challenges associated with handling diazo compounds on a large scale. The synthesis is generally carried out in research laboratories under controlled conditions to ensure safety and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The diazo groups can be oxidized to form corresponding azo compounds.
Reduction: Reduction of diazo groups can lead to the formation of amines.
Substitution: The diazo groups can participate in substitution reactions, often leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent decomposition of the diazo groups .
Major Products
The major products formed from these reactions include azo compounds, amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and in studies of diazo chemistry.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene involves the reactivity of its diazo groups. These groups can undergo various transformations, such as Wolff rearrangement, leading to the formation of ketenes, which can further react with nucleophiles to form carboxylic acid derivatives or undergo cycloaddition reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis[diazo(phenyl)methyl]benzene: A simpler analog with fewer diazo groups.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another compound with multiple diazo groups but different substituents.
Uniqueness
1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene is unique due to its multiple diazo groups and the resulting reactivity. This makes it a valuable compound for studying complex diazo chemistry and for applications requiring highly reactive intermediates .
Eigenschaften
CAS-Nummer |
85566-04-7 |
|---|---|
Molekularformel |
C34H22N8 |
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
1,3-bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene |
InChI |
InChI=1S/C34H22N8/c35-39-31(23-10-3-1-4-11-23)25-14-7-16-27(20-25)33(41-37)29-18-9-19-30(22-29)34(42-38)28-17-8-15-26(21-28)32(40-36)24-12-5-2-6-13-24/h1-22H |
InChI-Schlüssel |
NVDSZCFODWJOEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=[N+]=[N-])C2=CC(=CC=C2)C(=[N+]=[N-])C3=CC(=CC=C3)C(=[N+]=[N-])C4=CC=CC(=C4)C(=[N+]=[N-])C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


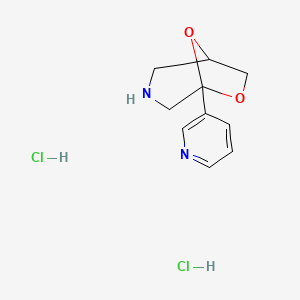

![Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside](/img/structure/B14424215.png)
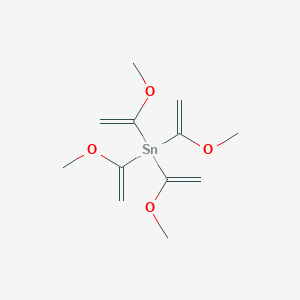
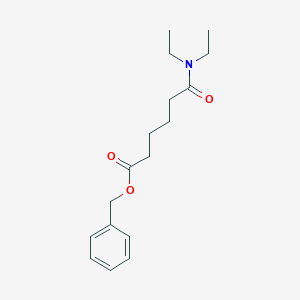
![[5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol](/img/structure/B14424236.png)
![4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14424242.png)
![Ethyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14424250.png)
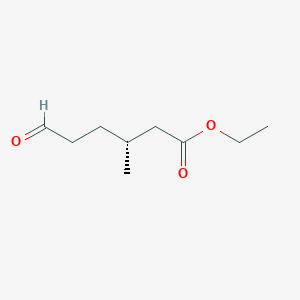


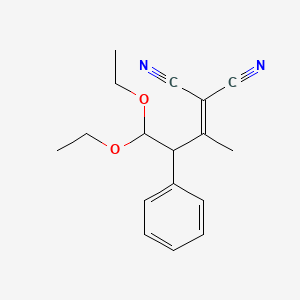
![6-Bromo-2-(4-methoxyphenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14424274.png)
![3-[Benzyl(2-oxo-2-phenylethyl)amino]propanenitrile](/img/structure/B14424279.png)
